N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

N-Allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 556036-36-3; molecular formula C12H17N3O2S; molecular weight 267.35 g/mol) is a synthetic small-molecule tool compound built on the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, having yielded low-micromolar inhibitors of human lactate dehydrogenase A (LDHA) and picomolar non-nucleoside reverse transcriptase inhibitors (NNRTIs) within the S-DABO class.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35
CAS No. 556036-36-3
Cat. No. B2968173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS556036-36-3
Molecular FormulaC12H17N3O2S
Molecular Weight267.35
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)SCC(=O)NCC=C
InChIInChI=1S/C12H17N3O2S/c1-3-5-9-7-10(16)15-12(14-9)18-8-11(17)13-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,16)
InChIKeyCEAFEVCWZXHKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 556036-36-3): Core Scaffold & Procurement Profile


N-Allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 556036-36-3; molecular formula C12H17N3O2S; molecular weight 267.35 g/mol) is a synthetic small-molecule tool compound built on the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, having yielded low-micromolar inhibitors of human lactate dehydrogenase A (LDHA) [1] and picomolar non-nucleoside reverse transcriptase inhibitors (NNRTIs) within the S-DABO class [2]. The compound features an N-allyl acetamide side chain and a 4-propyl substituent on the pyrimidinone ring. It is commercially available from multiple vendors at typical research-grade purities of 95–98% . Its closest structurally characterized analogs include MMP-9-IN-1 (CAS 502887-71-0), which bears a 4-(difluoromethoxy)phenyl group in place of the N-allyl moiety and is a validated MMP-9 inhibitor .

Why Generic Substitution Fails for 2-Thio-6-Oxo-1,6-Dihydropyrimidine Acetamides: The Case of N-Allyl vs. N-Aryl Derivatives


Compounds sharing the 2-thio-6-oxo-1,6-dihydropyrimidine core cannot be treated as interchangeable procurement items. The N-substituent on the acetamide side chain is a primary determinant of both biological target engagement and physicochemical properties. For example, the N-(4-(difluoromethoxy)phenyl) analog MMP-9-IN-1 achieves selective MMP-9 inhibition (Kd = 2.1 μM) through interactions mediated by its difluoromethoxyphenyl ring , while the N-allyl analog (target compound) lacks this aryl pharmacophore entirely, precluding equivalent MMP-9 binding. Conversely, the N-allyl group introduces a terminal olefin compatible with thiol-ene click chemistry for bioconjugation—a synthetic handle absent in N-aryl or N-benzyl analogs [1]. Within the S-DABO NNRTI series, systematic variation of the C2-thioalkyl and C6-substituents produces EC50 values spanning from 25 pM to inactive, demonstrating that even minor side-chain modifications cause orders-of-magnitude potency shifts [2]. Selection of this specific compound must therefore be justified by its unique N-allyl substitution, not merely by its pyrimidine-thioacetamide scaffold membership.

Quantitative Differentiation Evidence: N-Allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight, logP, and H-Bond Donor/Acceptor Profile vs. MMP-9-IN-1

The N-allyl analog (target compound) has a molecular weight of 267.35 g/mol, compared to 369.39 g/mol for the N-(4-(difluoromethoxy)phenyl) analog MMP-9-IN-1, a difference of 102.04 g/mol (27.6% smaller). This reduction places the target compound well within the optimal range for lead-like properties (MW ≤ 350), whereas MMP-9-IN-1 exceeds the typical lead-like threshold. The N-allyl group contributes 0 hydrogen-bond donors and 1 acceptor (amide carbonyl), while the difluoromethoxyphenyl group of MMP-9-IN-1 contributes additional acceptors (fluorine and ether oxygen atoms), increasing total polar surface area. Vendor-reported solubility data for MMP-9-IN-1 indicates DMSO solubility ≥60 mg/mL ; comparable solubility data for the target compound are not yet reported, representing a characterization gap that users must address during procurement. The calculated logP for the target compound is estimated at approximately 1.5–2.0 vs. approximately 3.0–3.5 for MMP-9-IN-1, based on the absence of the lipophilic difluoromethoxyphenyl moiety.

Physicochemical profiling Drug-likeness Permeability prediction

LDHA Scaffold Enablement: Class-Level Biochemical Inhibitory Activity with Structural Variation Potential

The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold has been validated as a human LDHA inhibitor chemotype. A high-throughput screening hit (generic scaffold-bearing compound) exhibited an IC50 of 8.1 μM against human LDHA. Subsequent structural optimization—varying substituents at the C2-thioalkyl and C6 positions, the same diversity points present in the target compound—yielded an improved inhibitor with IC50 = 0.48 μM, a 16.9-fold enhancement [1]. A co-crystal structure (PDB 4JNK) confirmed that the optimized analog binds in the LDHA active site with simultaneous NADH co-factor engagement [2]. While the specific N-allyl analog has not been tested in this assay, it shares the identical 2-thio-6-oxo-1,6-dihydropyrimidine pharmacophore and 4-propyl substitution pattern with the parent screening hit. In contrast, the S-DABO class (C6-benzyl substitution) drives HIV-1 RT inhibition (EC50 as low as 25 pM) through a completely distinct non-nucleoside binding pocket, demonstrating that C6-substituent identity dictates target selectivity between LDHA and HIV-1 RT [3].

Cancer metabolism LDHA inhibition Warburg effect

Synthetic Tractability: Allyl Handle as a Click Chemistry Anchor Point Absent in N-Aryl and N-Benzyl Analogs

The N-allyl group of the target compound contains a terminal olefin that serves as a reactive handle for thiol-ene radical addition, a metal-free click chemistry reaction orthogonal to many biological nucleophiles. This functional group is absent in the N-(4-methylbenzyl) analog (CAS not specified; C17H21N3O2S, MW 331.43), the N-(2-chlorobenzyl) analog (CAS 402864-47-5; MW 351.85), and MMP-9-IN-1 (CAS 502887-71-0), all of which feature saturated or aromatic N-substituents lacking alkene functionality . The allyl group can also participate in olefin metathesis for late-stage diversification. Literature precedent for allyl-functionalized dihydropyrimidines demonstrates that the N-allylation/[3,3]-sigmatropic rearrangement pathway is synthetically accessible, enabling further derivatization [1]. This unique functional handle provides the target compound with a chemical biology utility—site-specific probe attachment—that none of its closest commercially available analogs can replicate without de novo synthesis.

Bioconjugation Thiol-ene click chemistry Chemical probe design

Target Selectivity Divergence: C6-Propyl (Target) vs. C6-Benzyl (S-DABO) Determines LDHA vs. HIV-1 RT Engagement

Systematic comparison of the C6 substituent across the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold reveals a critical selectivity switch. Compounds bearing a C6-propyl group (as in the target compound and the LDHA screening hit) engage the lactate dehydrogenase A active site (IC50 = 8.1 μM for the parent hit) [1]. In contrast, compounds bearing a C6-benzyl or substituted-benzyl group (S-DABO class) bind the HIV-1 reverse transcriptase non-nucleoside pocket with picomolar potency (best EC50 = 25 pM on wild-type enzyme) and demonstrate complete loss of LDHA activity [2]. This C6-substituent-dependent selectivity switch is supported by co-crystal structures: the LDHA-bound conformation (PDB 4JNK) shows the C6-alkyl group accommodated in a hydrophobic sub-pocket, while molecular modeling of S-DABO compounds demonstrates that the C6-benzyl group occupies the RT aromatic binding cleft [3]. The target compound, with its C4-propyl (equivalent to C6-propyl in the LDHA SAR nomenclature), is therefore predicted to favor LDHA over HIV-1 RT engagement, a selectivity profile opposite to that of the extensively characterized S-DABO series.

Target selectivity Scaffold repurposing Kinase vs. RT inhibition

Recommended Application Scenarios for N-Allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide Based on Differentiated Evidence


Lead-Like Fragment Library Inclusion for LDHA-Targeted Anticancer Screening

With a molecular weight of 267.35 g/mol (vs. 369.39 g/mol for MMP-9-IN-1) and predicted logP in the 1.5–2.0 range, this compound meets lead-like criteria (MW ≤ 350, logP ≤ 3.5) that the heavier N-aryl analog fails. Its membership in the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold class—validated as LDHA inhibitors with a scaffold IC50 of 8.1 μM and an optimized analog IC50 of 0.48 μM—supports its inclusion in biochemical screening cascades targeting cancer metabolism via the Warburg effect. Users should confirm LDHA inhibitory activity in their own assays, as direct potency data for the N-allyl analog are absent from the published literature. [1] [2]

Chemical Probe Development via Allyl-Mediated Bioconjugation

The N-allyl group provides a uniquely reactive terminal olefin handle for thiol-ene click chemistry, enabling covalent attachment of fluorophores, biotin tags, or solid-support matrices under mild, metal-free conditions. This capability is absent in N-aryl (MMP-9-IN-1), N-(4-methylbenzyl), and N-(2-chlorobenzyl) analogs, which lack alkene functionality entirely. Coupled with literature precedent for allyl-functionalized dihydropyrimidine derivatization, the target compound is the only scaffold-consistent analog among commercially available options suitable for generating target-engagement probes, affinity chromatography resins, or cellular imaging tools without requiring de novo synthetic modification. [3]

Selectivity Profiling: Discriminating LDHA from HIV-1 RT Pharmacology

The C4-propyl substituent places this compound within the LDHA-targeting rather than HIV-1 RT-targeting branch of the 2-thio-6-oxo-1,6-dihydropyrimidine SAR. Procurement of this compound alongside a C6-benzyl S-DABO analog (e.g., the 25 pM EC50 lead compound from Mugnaini et al., 2007) enables a controlled selectivity profiling experiment to validate the C6-substituent selectivity hypothesis in the user's assay system. This paired procurement strategy provides a structurally matched negative control for HIV-1 RT assays (C4-propyl analog) and a selectivity counter-screen tool for LDHA assays (C6-benzyl analog), supporting rigorous target deconvolution studies. [2] [4]

SAR Expansion: Late-Stage Diversification of the Allyl Handle

The allyl group's compatibility with olefin metathesis and thiol-ene chemistry enables late-stage diversification from a single procured intermediate. Researchers can purchase the parent N-allyl compound and generate a library of N-substituted analogs without repeating the full multi-step synthesis from the pyrimidine-2-thiol precursor. This strategy reduces synthesis costs and timelines relative to purchasing multiple pre-synthesized N-substituted analogs (e.g., N-(4-methylbenzyl) or N-(2-chlorobenzyl) variants) from commercial vendors. The synthetic tractability of the allyl handle is supported by published methodology for N-allylation and subsequent sigmatropic rearrangement of dihydropyrimidine systems. [3]

Quote Request

Request a Quote for N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.